Y2-Antagonist-2
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Overview
Description
Y2-Antagonist-2 is a novel, selective, soluble non-peptidic NPY Y2 receptor antagonist with enhanced CNS exposure.
Scientific Research Applications
Appetite Control and Obesity Management
Y2 receptor agonists like PYY3–36 and their interactions with other peptides such as oxyntomodulin play a crucial role in regulating appetite. Studies have found that the coadministration of PYY3–36 and oxyntomodulin significantly reduces energy intake, suggesting that a combination of Y2 receptor agonists and GLP-1 receptor agonists may serve as a promising strategy for obesity treatment (Field et al., 2010).
Cancer Therapy and Tumor Progression
The blockade of the NPY Y2 receptor has been associated with the suppression of tumor growth in obese mice. This effect is believed to be due to the impact of Y2 receptor antagonists on tumor angiogenesis, providing a potential new target for cancer therapies, especially in the context of obesity-related cancers (Alasvand et al., 2015).
Cardiac Health
The effects of neuropeptide Y2 receptor blockade on ventricular arrhythmias were investigated in rats with acute myocardial infarction. The findings suggest that while Y2 receptor antagonists do not significantly reduce ventricular arrhythmias in this model, they may still hold potential as part of an anti-arrhythmic strategy in the context of myocardial infarction and heart failure (Omerovic et al., 2007).
Skeletal Health
The relationship between adrenergic receptors and bone metabolism has been explored, indicating that while genetic or pharmacological inhibition of the beta-2 adrenergic receptor (B2AR) can influence bone mass in rodents, similar interventions do not significantly affect bone turnover in humans. This finding highlights the complexity of skeletal health and the need for targeted approaches in managing bone-related diseases (Veldhuis-Vlug et al., 2015).
Stress and Behavioral Responses
In the context of post-traumatic stress disorder (PTSD), the neuropeptide Y (NPY)-ergic system has been associated with behavioral resilience. Manipulations of NPY levels, particularly through Y1-receptor antagonism, have shown behavioral effects, suggesting a role of NPY in stress response mechanisms and potential therapeutic avenues for stress-related disorders (Cohen et al., 2012).
Properties
CAS No. |
1262495-12-4 |
---|---|
Molecular Formula |
C27H33ClF3N5O |
Molecular Weight |
536.0402 |
IUPAC Name |
N-[3-Chloro-4-[2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-8-yl]phenyl]-2-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]propanamide |
InChI |
InChI=1S/C27H33ClF3N5O/c1-25(2,23-32-11-7-22(34-23)27(29,30)31)24(37)33-19-5-6-21(20(28)15-19)36-13-9-26(10-14-36)8-12-35(17-26)16-18-3-4-18/h5-7,11,15,18H,3-4,8-10,12-14,16-17H2,1-2H3,(H,33,37) |
InChI Key |
PZAIVSQWZAHADG-UHFFFAOYSA-N |
SMILES |
CC(C1=NC=CC(C(F)(F)F)=N1)(C)C(NC2=CC=C(N(CC3)CCC43CCN(CC5CC5)C4)C(Cl)=C2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Y2-Antagonist-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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